molecular formula C17H22N8 B15043526 Nicotinaldehyde (4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazone

Nicotinaldehyde (4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazone

Cat. No.: B15043526
M. Wt: 338.4 g/mol
InChI Key: ZQHABFDSDONXPT-CPNJWEJPSA-N
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Description

2-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound that features a triazine core substituted with pyrrolidine and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride.

    Substitution with Pyrrolidine: The triazine core is then substituted with pyrrolidine groups through nucleophilic substitution reactions.

    Addition of Pyridine Moiety: The final step involves the addition of the pyridine moiety through a condensation reaction with hydrazine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyrrolidine moieties.

    Reduction: Reduction reactions can occur, especially targeting the hydrazine linkage.

    Substitution: The triazine core can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

2-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyridine and pyrrolidine moieties can bind to active sites on enzymes or receptors, modulating their activity. The triazine core provides structural stability and enhances binding affinity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share the pyridine moiety and have similar biological activities.

    Pyrrolidine Derivatives: Compounds with pyrrolidine rings are widely studied for their bioactivity and structural properties.

Uniqueness

2-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is unique due to its combination of a triazine core with both pyridine and pyrrolidine moieties, providing a versatile scaffold for drug design and material science applications.

Properties

Molecular Formula

C17H22N8

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C17H22N8/c1-2-9-24(8-1)16-20-15(21-17(22-16)25-10-3-4-11-25)23-19-13-14-6-5-7-18-12-14/h5-7,12-13H,1-4,8-11H2,(H,20,21,22,23)/b19-13+

InChI Key

ZQHABFDSDONXPT-CPNJWEJPSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CN=CC=C3)N4CCCC4

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CN=CC=C3)N4CCCC4

Origin of Product

United States

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